(1-{2-[(Prop-2-yn-1-yl)amino]benzoyl}pyrrolidin-2-yl)methanol
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Overview
Description
(1-{2-[(Prop-2-yn-1-yl)amino]benzoyl}pyrrolidin-2-yl)methanol is a synthetic organic compound with the molecular formula C15H18N2O2 and a molecular weight of 258.321. This compound is characterized by a pyrrolidine ring attached to a benzoyl group, which is further substituted with a prop-2-yn-1-ylamino group and a methanol moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-{2-[(Prop-2-yn-1-yl)amino]benzoyl}pyrrolidin-2-yl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 2-aminobenzoyl chloride with prop-2-yn-1-amine to form the benzoyl intermediate.
Cyclization: The benzoyl intermediate undergoes cyclization with pyrrolidine to form the pyrrolidin-2-yl derivative.
Hydroxylation: The final step involves the hydroxylation of the pyrrolidin-2-yl derivative to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-{2-[(Prop-2-yn-1-yl)amino]benzoyl}pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzoyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-{2-[(Prop-2-yn-1-yl)amino]benzoyl}pyrrolidin-2-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-{2-[(Prop-2-yn-1-yl)amino]benzoyl}pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1-{2-[(Prop-2-yn-1-yl)amino]benzoyl}pyrrolidin-2-yl)ethanol
- (1-{2-[(Prop-2-yn-1-yl)amino]benzoyl}pyrrolidin-2-yl)propanol
Uniqueness
(1-{2-[(Prop-2-yn-1-yl)amino]benzoyl}pyrrolidin-2-yl)methanol is unique due to its specific substitution pattern and the presence of both a pyrrolidine ring and a benzoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
[2-(hydroxymethyl)pyrrolidin-1-yl]-[2-(prop-2-ynylamino)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-9-16-14-8-4-3-7-13(14)15(19)17-10-5-6-12(17)11-18/h1,3-4,7-8,12,16,18H,5-6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVBDHGOEUSYPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=CC=CC=C1C(=O)N2CCCC2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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